Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, an ethyl ester group, and a phenylmethoxyanilino moiety, which contribute to its distinct chemical behavior.
Mechanism of Action
Target of Action
Cyanoacetic acid hydrazide, a related compound, has been noted for its versatility as an intermediate for the synthesis of a wide variety of heterocyclic compounds .
Mode of Action
It’s worth noting that related compounds, such as cyanoacetohydrazides, have been used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization .
Biochemical Pathways
Related compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Result of Action
It’s worth noting that related compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-phenylmethoxyaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate
- Ethyl 2-cyano-3-(4-chlorophenylamino)prop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate is unique due to the presence of the phenylmethoxyanilino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-19(22)16(12-20)13-21-17-9-6-10-18(11-17)24-14-15-7-4-3-5-8-15/h3-11,13,21H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXIITUYMRSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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